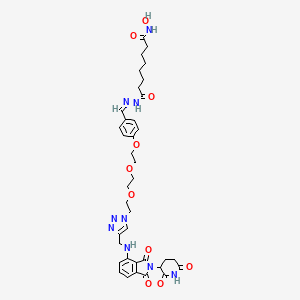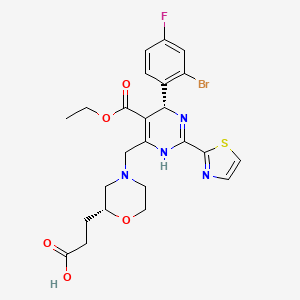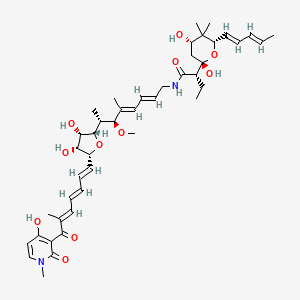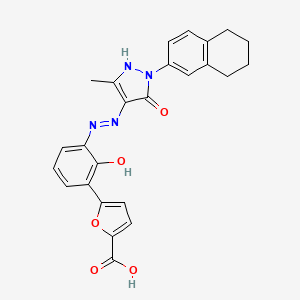
Hybendazole hydrochloride
Overview
Description
Hybendazole hydrochloride is a benzimidazole derivative known for its pharmacological properties. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are widely recognized for their medicinal applications, particularly as antiparasitic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including Hybendazole hydrochloride, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips-Ladenburg reaction, which couples 1,2-diaminobenzenes with carboxylic acids under acidic conditions, such as using hydrochloric acid or glacial acetic acid . Another method involves the Weitenhagen reaction, which couples 1,2-diaminobenzenes with aldehydes and ketones .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-temperature reactions, reaching up to 250–300°C, using sulfuric acid or polyphosphoric acid as catalysts . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hybendazole hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Hybendazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other benzimidazole derivatives.
Biology: Studied for its antiparasitic properties and potential as an antimicrobial agent.
Medicine: Investigated for its potential use in treating parasitic infections and as an anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
Hybendazole hydrochloride exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the cells of parasites, ultimately causing their death . The compound targets the cytoskeletal structure of the parasites, interfering with their ability to absorb nutrients and reproduce.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: Another benzimidazole derivative used as an antiparasitic agent.
Albendazole: Similar to mebendazole, used to treat a variety of parasitic infections.
Thiabendazole: Known for its antifungal and antiparasitic properties
Uniqueness
Hybendazole hydrochloride is unique in its specific binding affinity to the colchicine-sensitive site of tubulin, making it particularly effective against certain types of parasites. Its hydrochloride salt form enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications .
Properties
CAS No. |
37975-24-9 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanol;hydrochloride |
InChI |
InChI=1S/C14H12N2O.ClH/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14;/h1-9,13,17H,(H,15,16);1H |
InChI Key |
FEVNGTPOPVTRAM-UHFFFAOYSA-N |
SMILES |
OC(C1=NC2=CC=CC=C2N1)C3=CC=CC=C3.[H]Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hybendazole hydrochloride; Hybendazole HCl; AT-1921; AT 1921; AT1921. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



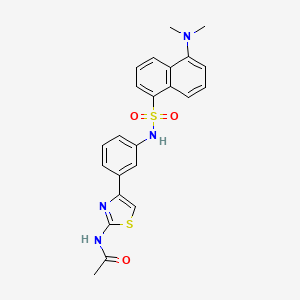
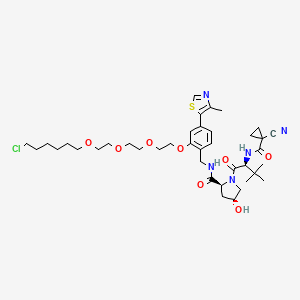
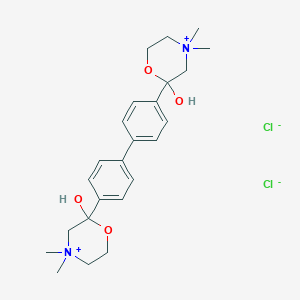
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)
